Home > Products > Screening Compounds P20197 > 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea - 1396794-85-6

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Catalog Number: EVT-2958963
CAS Number: 1396794-85-6
Molecular Formula: C24H26N4O2
Molecular Weight: 402.498
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide

Compound Description: This compound is a thienopyrimidine derivative synthesized and evaluated for its antiproliferative activity against various cancer cell lines []. It exhibited promising anticancer activity, particularly against the HT-29, A549, and MKN45 cell lines.

1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)-naphthalen-1-yl]-urea

Compound Description: This compound represents an anti-inflammatory agent formulated for improved oral bioavailability []. The formulation utilizes β-cyclodextrin to enhance solubility and stability, particularly in high ionic environments.

1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea

Compound Description: This compound, referred to as Aminopyridine 2 [], acts as a potent, irreversible inhibitor of myeloperoxidase (MPO) exhibiting selectivity over thyroid peroxidase. It demonstrates efficacy in inhibiting MPO activity in vitro and in vivo, showcasing its potential as an anti-inflammatory agent.

Overview

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that belongs to the class of ureas, specifically designed for potential therapeutic applications. This compound features a unique combination of structural elements, including a piperidine ring and a naphthalene moiety, which may contribute to its biological activity. The compound's synthesis and analysis have been explored in various studies, particularly in the context of its inhibitory effects on specific enzymes.

Source

The compound has been referenced in patent literature and scientific research articles, indicating its relevance in medicinal chemistry and pharmacology. Notably, it has been studied as a potential inhibitor of soluble epoxide hydrolase, an enzyme implicated in various physiological processes and diseases .

Classification

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is classified as a urea derivative. Ureas are characterized by the functional group R1R2N-C(=O)-NR3R4, where R groups can be hydrogen or organic substituents. This specific compound contains both aromatic and aliphatic components, suggesting potential interactions with biological targets.

Synthesis Analysis

Methods

The synthesis of 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of isonicotinoyl chloride with piperidine derivatives followed by coupling with naphthalenemethylamine.

Technical Details

The synthetic route may include:

  1. Formation of the piperidine derivative: Protection of the amino group followed by acylation with isonicotinoyl chloride.
  2. Urea formation: Reaction of the piperidine derivative with an appropriate isocyanate or carbamate to form the urea linkage.
  3. Final coupling: The naphthalene component is introduced, often through a nucleophilic substitution reaction.

These steps require careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can be represented as follows:

C17H20N4O\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}

This formula indicates that the compound consists of 17 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom.

Data

Key structural features include:

  • A piperidine ring that contributes to its basicity and potential interaction with biological receptors.
  • An isonicotinoyl group, known for its role in various pharmacological activities.
  • A naphthalene moiety, which can enhance lipophilicity and facilitate membrane permeability.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for urea derivatives:

  1. Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield corresponding amines and carbon dioxide.
  2. Substitution reactions: The presence of reactive functional groups allows for further derivatization.
  3. Decomposition: Under extreme conditions (high temperature or strong acids), the urea bond may decompose.

Technical Details

Reactions involving this compound should be conducted under controlled conditions to avoid unwanted side reactions. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for monitoring reaction progress and product identification.

Mechanism of Action

Process

The mechanism of action for 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea primarily involves its interaction with soluble epoxide hydrolase. By inhibiting this enzyme, the compound can alter the metabolism of fatty acids and modulate inflammatory responses.

Data

Research indicates that compounds structurally similar to this urea derivative exhibit significant inhibitory activity against soluble epoxide hydrolase, suggesting that this compound may also possess similar pharmacological properties .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like DMSO or DMF but may have limited solubility in water.

Chemical Properties

Chemical properties relevant to this compound include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo typical reactions associated with ureas, such as nucleophilic attack at the carbonyl carbon.

Relevant data regarding melting point, boiling point, and specific reactivity profiles should be obtained from experimental studies or databases.

Applications

Scientific Uses

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea has potential applications in:

  • Pharmacology: As an inhibitor of soluble epoxide hydrolase, it may be explored for therapeutic uses in treating inflammatory diseases or cardiovascular disorders.
  • Medicinal Chemistry: Its unique structure offers opportunities for further modifications to enhance potency and selectivity against specific biological targets.
Introduction to Urea-Based Pharmacophores in Medicinal Chemistry

Urea-based compounds represent a cornerstone of rational drug design due to their exceptional hydrogen-bonding capabilities, structural versatility, and proven therapeutic utility. The urea moiety (–NH–C(=O)–NH–) serves as a privileged pharmacophore that enables strong, directional interactions with biological targets through its dual hydrogen bond donor sites and carbonyl oxygen acceptor. This allows for high-affinity binding to diverse enzyme active sites and receptor domains. Hybrid urea scaffolds, particularly diarylureas and their structurally advanced derivatives, have yielded numerous clinical agents across therapeutic areas, most notably in oncology and inflammation.

Role of Diarylurea and Hybrid Urea Scaffolds in Drug Discovery

Diarylureas feature two aromatic moieties linked via a urea bridge, creating a planar, rigid structure ideal for engaging in π-stacking interactions and occupying hydrophobic enzyme pockets. This scaffold has driven the development of multikinase inhibitors such as Sorafenib and Regorafenib, which incorporate diarylurea cores to simultaneously target vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and Raf kinases [6]. The urea carbonyl oxygen forms critical hydrogen bonds with kinase hinge regions, while flanking aromatic systems penetrate hydrophobic subpockets.

Hybrid urea scaffolds extend this paradigm by incorporating non-aromatic heterocycles or aliphatic spacers to enhance target selectivity or physicochemical properties. For example, sEH inhibitor-16 (a potent soluble epoxide hydrolase inhibitor) integrates a tricyclic decane system and indolylmethyl-urea to achieve nanomolar inhibitory activity (IC50 = 2 nM) against inflammatory targets [5]. The urea linker in this compound coordinates catalytic residues while the bulky hydrophobic groups stabilize the enzyme-inhibitor complex.

Table 1: Clinically Relevant Urea-Based Therapeutics and Their Targets

CompoundUrea Scaffold TypePrimary TargetsTherapeutic Application
SorafenibDiarylureaVEGFR-2/3, PDGFR-β, Raf-1Renal cell carcinoma
sEH inhibitor-16Hybrid (aliphatic-aryl)Soluble epoxide hydrolaseAcute pancreatitis [5]
Pyrazolyl-urea derivativesHybrid (heterocyclic-aryl)Src, p38 MAPK, TrkA kinasesAnticancer leads [6]

The structural adaptability of urea hybrids enables optimization of drug-like properties:

  • Solubility modulation: Urea groups enhance aqueous solubility via hydrogen bonding with water molecules [6].
  • Conformational control: Steric effects from N-alkyl substituents restrict bond rotation, pre-organizing the molecule for target binding [6].
  • Bivalent targeting: Asymmetric ureas (e.g., aryl-alkyl) can engage disparate binding sites within enzyme allosteric pockets [5] [6].

Structural Evolution of Naphthalenylmethyl-Urea Derivatives as Bioactive Agents

The incorporation of naphthalenylmethyl groups at the urea terminus represents a strategic evolution from simple aryl substituents. Naphthalene’s fused bicyclic system provides enhanced hydrophobic contact surface area compared to monocyclic aromatics, along with distinct electronic profiles that influence π-π stacking and cation-π interactions. In kinase inhibitors, the naphthalene moiety frequently occupies deep hydrophobic pockets adjacent to the ATP-binding site.

Structure-activity relationship (SAR) studies of urea-based kinase inhibitors reveal that naphthalen-1-ylmethyl substitution (as in the core compound) confers superior potency over phenyl analogs due to:

  • Extended van der Waals contacts: The naphthalene ring system fills ~30% more volume in hydrophobic enzyme subsites than phenyl groups [6].
  • Restricted rotation: The methylene linker (–CH2–) between naphthalene and urea allows conformational flexibility while maintaining planarity during target engagement [6].
  • Electrostatic complementarity: Naphthalene’s quadrupole moment enhances stacking with protein aromatic residues (Phe, Tyr, Trp) [6].

Table 2: Evolution of Naphthalenylmethyl-Urea Derivatives in Drug Design

Structural FeatureExample CompoundBiological Advantage
Simple phenyl-ureaCelecoxib analogsModerate CA inhibition (Ki > 200 nM) [6]
Naphthalen-1-ylmethyl-ureaCore compound (this study)Enhanced hydrophobic pocket occupancy
Hybrid heterocyclic-naphthylPyrazolyl-naphthyl ureasDual kinase/enzyme inhibition (e.g., Src/hCA) [6]

Recent derivatives exploit this scaffold for multi-target engagement. Pyrazolyl-urea compounds bearing naphthalene substituents demonstrate simultaneous inhibition of carbonic anhydrase (CA) and Src kinase, capitalizing on naphthalene’s ability to bind zinc-coordinated enzyme active sites and hydrophobic kinase pockets [6]. Similarly, cannabinoid receptor antagonists incorporate naphthalenylmethyl-ureas to achieve sub-micromolar affinity (IC50 3.61–5.19 nM) via deep membrane embedding [6].

Rationale for Piperidinyl-Isonicotinoyl Substituents in Targeted Therapeutics

The piperidin-4-ylmethyl group attached to the urea nitrogen provides a three-dimensional vector for engaging targets beyond the plane of the aromatic system. Piperidine’s alicyclic nature introduces sp3 character to otherwise planar architectures, improving solubility and enabling access to sterically constrained binding sites. N-Functionalization of piperidine, particularly with isonicotinoyl (4-pyridylcarbonyl), creates a bifurcated pharmacophore capable of dual-mode target engagement.

Kinase inhibition patents highlight piperidin-4-yl derivatives as privileged scaffolds for JAK/STAT pathway modulation [4]. Specifically:

  • Piperidine as a conformational anchor: The chair conformation positions substituents equatorially for optimal vector alignment with kinase hydrophobic pockets (e.g., JAK1 allosteric sites) [4].
  • Isonicotinoyl as a hinge-binder: The pyridyl nitrogen forms critical hydrogen bonds with kinase hinge region backbone atoms (e.g., Met1037 in TrkA) [6].
  • Synergistic effects: Molecular modeling shows that 1-isonicotinoylpiperidin-4-yl groups adopt extended conformations that span >8Å, connecting urea NH groups to kinase catalytic lysines [4] [6].

Table 3: Target Applications of Piperidinyl-Isonicotinoyl Hybrids

Piperidine Substitution PatternTherapeutic TargetObserved Bioactivity
1-(Azetidin-1-yl)piperidin-4-ylJAK1 inhibitorsPatent WO2011112662A1 claims [4]
1-Isonicotinoylpiperidin-4-ylKinase hinge region engagementPredicted for core compound
1-(Phenylsulfonyl)piperidin-4-ylCannabinoid receptor antagonistsIC50 3.61–1844 nM [6]

The piperidinyl-isonicotinoyl motif in the core compound enables simultaneous engagement of both catalytic and regulatory kinase domains:

  • The protonatable piperidine nitrogen facilitates membrane permeation in its neutral form and target binding in protonated form [4].
  • The isonicotinoyl carbonyl serves as a hydrogen bond acceptor, while its pyridyl nitrogen acts as a hydrogen bond donor when protonated or as a metal coordination site [4] [6].
  • Molecular connectivity analysis shows that the –C(=O)– linkage between piperidine and pyridine restricts conformational freedom, pre-organizing the system for kinase binding [4].

This pharmacophoric integration creates a polyfunctional scaffold optimized for high-affinity, selective interactions with disease-relevant kinases and enzymes, positioning the core compound as a promising candidate for further development.

Properties

CAS Number

1396794-85-6

Product Name

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea

Molecular Formula

C24H26N4O2

Molecular Weight

402.498

InChI

InChI=1S/C24H26N4O2/c29-23(20-8-12-25-13-9-20)28-14-10-18(11-15-28)16-26-24(30)27-17-21-6-3-5-19-4-1-2-7-22(19)21/h1-9,12-13,18H,10-11,14-17H2,(H2,26,27,30)

InChI Key

KRDMNKBPXROUJL-UHFFFAOYSA-N

SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=NC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.